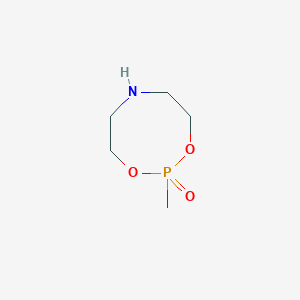
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one typically involves the reaction of a phosphorus-containing precursor with an appropriate nitrogen and oxygen source. One common method is the cyclization reaction of a phosphoramidate with an epoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, usually under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Phosphine oxides or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the development of drugs targeting phosphorus-related pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in phosphorylation reactions, transferring its phosphorus atom to other molecules and thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaphospholane: Another phosphorus-containing heterocycle with similar reactivity but different ring size and substitution pattern.
2-Methyl-1,3,2-dioxaphosphorinane: A compound with a similar structure but different ring size, leading to different chemical properties.
Phosphoramidates: Compounds with similar phosphorus-nitrogen-oxygen linkages but without the cyclic structure.
Uniqueness
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
105940-53-2 |
|---|---|
Fórmula molecular |
C5H12NO3P |
Peso molecular |
165.13 g/mol |
Nombre IUPAC |
2-methyl-1,3,6,2λ5-dioxazaphosphocane 2-oxide |
InChI |
InChI=1S/C5H12NO3P/c1-10(7)8-4-2-6-3-5-9-10/h6H,2-5H2,1H3 |
Clave InChI |
YISPFMLKCRXBFQ-UHFFFAOYSA-N |
SMILES canónico |
CP1(=O)OCCNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


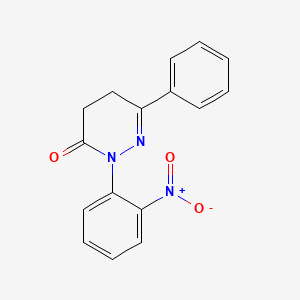
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
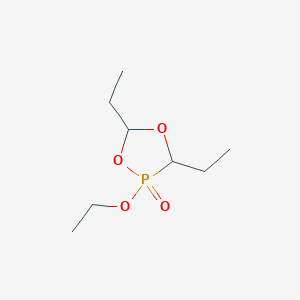

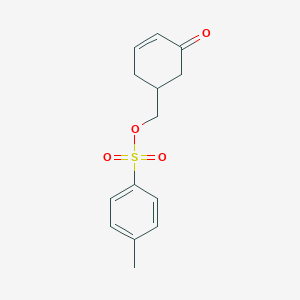
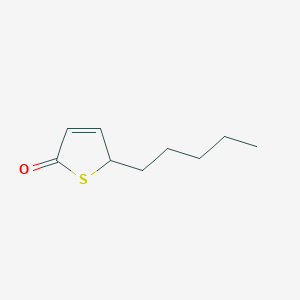

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
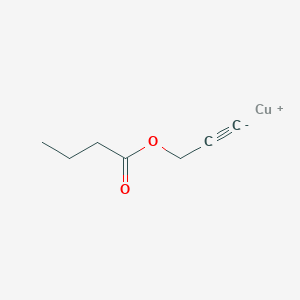
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

